Di-tert-butyl (2,3,5,6-tetrafluoropyridin-4-yl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl (2,3,5,6-tetrafluoropyridin-4-yl)propanedioate is an organic compound that features a pyridine ring substituted with four fluorine atoms and a propanedioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl (2,3,5,6-tetrafluoropyridin-4-yl)propanedioate typically involves the reaction of 2,3,5,6-tetrafluoropyridine with di-tert-butyl malonate under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution of the fluorine atoms by the malonate group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl (2,3,5,6-tetrafluoropyridin-4-yl)propanedioate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Hydrolysis: Carboxylic acids.
Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reaction conditions.
Scientific Research Applications
Di-tert-butyl (2,3,5,6-tetrafluoropyridin-4-yl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Di-tert-butyl (2,3,5,6-tetrafluoropyridin-4-yl)propanedioate involves its interaction with various molecular targets. The fluorine atoms on the pyridine ring can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s reactivity and binding affinity. The ester groups can undergo hydrolysis, releasing carboxylic acids that can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylpyridine: A similar compound with tert-butyl groups on the pyridine ring, used as a non-nucleophilic base.
4,4’-Di-tert-butyl-2,2’-dipyridyl: A bipyridine derivative with tert-butyl groups, used as a ligand in coordination chemistry.
2-Di-tert-butylphosphino-3,4,5,6-tetramethyl-2’,4’,6’-triisopropyl-1,1’-biphenyl: A phosphine ligand used in palladium-catalyzed cross-coupling reactions.
Uniqueness
Di-tert-butyl (2,3,5,6-tetrafluoropyridin-4-yl)propanedioate is unique due to the presence of both fluorine atoms and ester groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science.
Properties
Molecular Formula |
C16H19F4NO4 |
---|---|
Molecular Weight |
365.32 g/mol |
IUPAC Name |
ditert-butyl 2-(2,3,5,6-tetrafluoropyridin-4-yl)propanedioate |
InChI |
InChI=1S/C16H19F4NO4/c1-15(2,3)24-13(22)8(14(23)25-16(4,5)6)7-9(17)11(19)21-12(20)10(7)18/h8H,1-6H3 |
InChI Key |
ZTQBUYLJGJLMSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=C(C(=NC(=C1F)F)F)F)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.